molecular formula C18H13BrO4 B11641936 5-[(4-Bromophenyl)methylidene]-2-methyl-2-phenyl-1,3-dioxane-4,6-dione

5-[(4-Bromophenyl)methylidene]-2-methyl-2-phenyl-1,3-dioxane-4,6-dione

Cat. No.: B11641936
M. Wt: 373.2 g/mol
InChI Key: SUUKEACFKCSXMX-UHFFFAOYSA-N
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Description

5-[(4-Bromophenyl)methylidene]-2-methyl-2-phenyl-1,3-dioxane-4,6-dione: , also known by its chemical formula C24H19BrClN5OS , is a fascinating compound with diverse applications. Let’s explore its properties and uses.

Preparation Methods

Synthetic Routes:

Several synthetic routes lead to the formation of this compound. One common method involves the condensation of 4-bromobenzaldehyde with 2-methyl-2-phenylmalononitrile . The reaction proceeds via a Knoevenagel condensation, resulting in the formation of the desired product.

Reaction Conditions:

The reaction typically occurs in a solvent such as ethanol or dimethyl sulfoxide (DMSO) . The reactants are mixed in the presence of a base (e.g., sodium ethoxide ), and the reaction is heated under reflux. After purification, the compound can be isolated.

Industrial Production:

While industrial-scale production methods may vary, the synthetic route described above serves as a starting point for large-scale synthesis.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidation products.

    Reduction: Reduction reactions may yield different intermediates or final products.

    Substitution: The bromine atom in the molecule is susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like or can be used.

    Reduction: or are common reducing agents.

    Substitution: Nucleophiles such as or can replace the bromine atom.

Major Products:

The specific products depend on the reaction conditions and reagents used. Detailed analysis would require experimental data.

Scientific Research Applications

Chemistry:

    Building Block: Researchers use this compound as a building block for more complex molecules.

    Catalysis: It may serve as a catalyst in certain reactions.

Biology and Medicine:

    Anticancer Properties: Investigations suggest potential anticancer activity due to its unique structure.

    Enzyme Inhibition: It might inhibit specific enzymes relevant to disease pathways.

Industry:

    Materials Science: Its properties make it interesting for material applications.

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with cellular targets, affecting pathways related to cell growth, apoptosis, or enzyme function.

Comparison with Similar Compounds

While there are related compounds, the distinct combination of aromatic rings, heterocyclic moieties, and the bromine substituent sets 5-[(4-Bromophenyl)methylidene]-2-methyl-2-phenyl-1,3-dioxane-4,6-dione apart.

Similar Compounds

    Propanedinitrile, 2-[(4-bromophenyl)methoxymethylene]:

    2-{[5-(4-Bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide:

Properties

Molecular Formula

C18H13BrO4

Molecular Weight

373.2 g/mol

IUPAC Name

5-[(4-bromophenyl)methylidene]-2-methyl-2-phenyl-1,3-dioxane-4,6-dione

InChI

InChI=1S/C18H13BrO4/c1-18(13-5-3-2-4-6-13)22-16(20)15(17(21)23-18)11-12-7-9-14(19)10-8-12/h2-11H,1H3

InChI Key

SUUKEACFKCSXMX-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(=O)C(=CC2=CC=C(C=C2)Br)C(=O)O1)C3=CC=CC=C3

Origin of Product

United States

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